molecular formula C16H15N3O2S B10888841 [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate

[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate

Cat. No.: B10888841
M. Wt: 313.4 g/mol
InChI Key: BAHDSPYPPZOUPL-VCHYOVAHSA-N
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Description

[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate is an organic compound with a complex structure that includes both aromatic and hydrazinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate typically involves the reaction of 2-formylphenyl 4-methylbenzoate with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising compound for cancer treatment.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, in cancer cells, it can induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes involved in programmed cell death.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] benzoate
  • [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate
  • [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate

Uniqueness

[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate is unique due to its specific structural features, such as the presence of both aromatic and hydrazinylidene groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C16H15N3O2S/c1-11-6-8-12(9-7-11)15(20)21-14-5-3-2-4-13(14)10-18-19-16(17)22/h2-10H,1H3,(H3,17,19,22)/b18-10+

InChI Key

BAHDSPYPPZOUPL-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=N/NC(=S)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNC(=S)N

Origin of Product

United States

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